molecular formula C20H28NO3- B10800239 (2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane

(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane

Cat. No.: B10800239
M. Wt: 330.4 g/mol
InChI Key: HSACTZHDVFJMIH-VNMUXGFYSA-M
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Description

S21403, also known as mitiglinide, is a rapid and short-acting insulin secretagogue. It is primarily used to manage postprandial hyperglycemia in patients with type 2 diabetes mellitus. By stimulating insulin secretion, S21403 helps to control blood glucose levels after meals, thereby reducing the risk of cardiovascular complications associated with diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S21403 involves several steps, starting from the appropriate precursor compoundsThe reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of S21403 is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

S21403 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of S21403 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of S21403 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in modified versions of S21403 with different functional groups .

Scientific Research Applications

S21403 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of insulin secretion and the effects of various chemical modifications on its activity.

    Biology: Researchers use S21403 to investigate the cellular and molecular pathways involved in insulin secretion and glucose metabolism.

    Medicine: S21403 is studied for its potential therapeutic effects in managing type 2 diabetes and reducing the risk of cardiovascular complications.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

S21403 exerts its effects by targeting the ATP-sensitive potassium channels in pancreatic beta cells. By inhibiting these channels, S21403 triggers the depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing vesicles, resulting in increased insulin secretion. This mechanism helps to control postprandial blood glucose levels and reduce oxidative stress and inflammation associated with diabetes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to S21403 include:

    Nateglinide: Another rapid-acting insulin secretagogue used to manage postprandial hyperglycemia.

    Repaglinide: A short-acting insulin secretagogue with a similar mechanism of action.

Uniqueness of S21403

S21403 is unique due to its specific binding affinity for the ATP-sensitive potassium channels in pancreatic beta cells. This specificity results in a rapid and short-acting insulinotropic effect, making it particularly effective in controlling postprandial hyperglycemia. Additionally, S21403 has been shown to reduce oxidative stress and inflammation, providing additional benefits for patients with type 2 diabetes .

Properties

Molecular Formula

C20H28NO3-

Molecular Weight

330.4 g/mol

IUPAC Name

(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane

InChI

InChI=1S/C19H25NO3.CH4/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H4/p-1/t15-,16+,17-;/m0./s1

InChI Key

HSACTZHDVFJMIH-VNMUXGFYSA-M

Isomeric SMILES

C.C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-]

Canonical SMILES

C.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

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